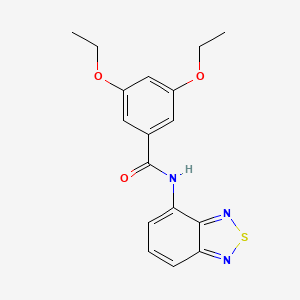

N-2,1,3-苯并噻二唑-4-基-3,5-二乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide typically involves benzoylation processes, where aminobenzothiazole derivatives are reacted with different benzoyl chlorides. For instance, a related compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized using spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of benzothiadiazol derivatives often involves X-ray diffraction techniques and spectroscopic analysis to elucidate the arrangement of atoms within the molecule. For example, a study involving a similar benzothiadiazole derivative showed the molecule crystallizing in a triclinic system, confirmed by single-crystal X-ray diffraction (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in various chemical reactions, such as metal-catalyzed C-H bond functionalization, due to their structural motifs that act as bidentate directing groups (Al Mamari et al., 2019). These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structure, are critical for understanding the behavior of benzothiadiazol derivatives under different conditions. For instance, the synthesis and characterization of a related compound revealed its crystallization system and stability up to certain temperatures, contributing to knowledge about its physical behavior (Prabukanthan et al., 2020).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic structure are influenced by the molecular structure of benzothiadiazol derivatives. Studies on similar compounds, such as their oxidative synthesis and reactions with different aldehydes and alcohols, shed light on their chemical behaviors and potential applications (Sharif et al., 2014).

科学研究应用

抗惊厥和药理作用

N-2,1,3-苯并噻二唑-4-基-3,5-二乙氧基苯甲酰胺衍生物在抗惊厥应用中显示出显着的潜力。Faizi 等人(2017 年)的一项研究描述了 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物的合成,该衍生物设计用于与具有抗惊厥药效团性质的苯二氮卓受体结合。其中一些化合物在测试中表现出相当大的抗惊厥活性,而不会损害学习和记忆力,表明它们与药理学研究相关 (Faizi 等人,2017 年)。

癌症治疗的光动力疗法

Pişkin 等人(2020 年)的研究探索了用苯并噻二唑基取代的锌酞菁衍生物在光动力疗法中的潜力,光动力疗法是一种用于治疗癌症的治疗方式。这些化合物表现出显着的光物理和光化学性质,使其适合作为癌症治疗中的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020 年)。

癌细胞系中的抗增殖活性

Corbo 等人(2016 年)评估了一系列 N-1,3-苯并噻唑-2-基苯甲酰胺衍生物对人肝癌肝细胞癌 (HepG2) 和人乳腺癌 (MCF-7) 细胞系的抗增殖活性。这些化合物对细胞生长表现出显着的抑制作用,其中一些表现出促凋亡作用,特别是对 MCF-7 癌细胞系 (Corbo 等人,2016 年)。

光学和生物学性质

Prabukanthan 等人(2020 年)合成了 N-(1,3-苯并噻唑-2-基)-2-甲氧基苯甲酰胺并对其进行了表征,揭示了其在光学、热学和生物学应用中的潜力。该化合物表现出显着的抗菌和抗真菌活性,以及适用于非线性光学 (NLO) 研究的特性 (Prabukanthan、Raveendiran、Harichandran 和 Seenuvasakumaran,2020 年)。

抗肿瘤特性

Kashiyama 等人(1999 年)研究了 2-(4-氨基苯基)苯并噻唑及其衍生物的抗肿瘤特性,揭示了它们在癌症治疗中的潜力。这些化合物对人癌细胞系表现出选择性的生长抑制特性,表明它们在抗肿瘤研究中的作用 (Kashiyama 等人,1999 年)。

未来方向

属性

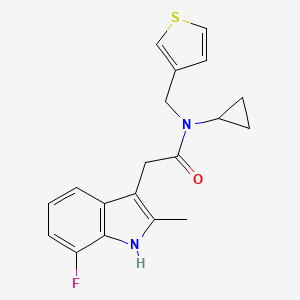

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-22-12-8-11(9-13(10-12)23-4-2)17(21)18-14-6-5-7-15-16(14)20-24-19-15/h5-10H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNBRDHACQKDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)